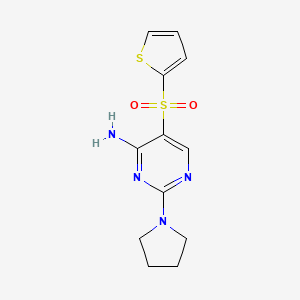
2-(pyrrolidin-1-yl)-5-(thiophene-2-sulfonyl)pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Pyrrolidin-1-yl)-5-(thiophene-2-sulfonyl)pyrimidin-4-amine, or PTSP, is an organic compound with a wide range of scientific applications. It is a pyrimidine derivative and has a molecular formula of C7H9N3O2S. PTSP has been used in a variety of research fields, including pharmaceuticals, biochemistry, and physiology, due to its unique properties.
科学研究应用
PTSP has been used in a variety of scientific research applications. It has been used as a model compound for the study of drug-receptor interactions and as a ligand for the study of enzyme-inhibitor interactions. It has also been used to study the mechanism of action of drugs, as well as to study the structure-activity relationships of drugs. In addition, PTSP has been used to study the pharmacokinetics of drugs and to study the pharmacodynamics of drugs.
作用机制
PTSP acts as a competitive inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. When PTSP binds to AChE, it prevents the hydrolysis of acetylcholine, resulting in increased levels of acetylcholine in the synapse. This increased level of acetylcholine can lead to an increase in synaptic transmission, resulting in increased neuronal activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of PTSP are not yet fully understood. However, studies have shown that PTSP has the potential to influence the activity of a variety of enzymes, including acetylcholinesterase, tyrosine hydroxylase, and monoamine oxidase. In addition, PTSP has been shown to have an effect on neurotransmitter levels, including those of serotonin, dopamine, and norepinephrine. Furthermore, PTSP has been shown to have an effect on a variety of physiological processes, including learning, memory, and motor function.
实验室实验的优点和局限性
The use of PTSP in laboratory experiments has several advantages. First, PTSP is relatively inexpensive and can be easily synthesized. Second, PTSP is a relatively stable compound and can be stored for long periods of time. Third, PTSP is highly soluble in a variety of solvents, making it easy to use in a variety of laboratory experiments. However, there are some limitations to the use of PTSP in laboratory experiments. First, PTSP is a relatively small molecule and can be difficult to detect in small samples. Second, PTSP can be toxic in high concentrations and should be used with caution.
未来方向
There are a variety of potential future directions for the use of PTSP. First, PTSP could be used to study the effects of drugs on a variety of physiological processes. Second, PTSP could be used to develop new drugs or drug formulations. Third, PTSP could be used to study the effects of drugs on the brain, including the effects on neurotransmitter levels and receptor activity. Fourth, PTSP could be used to study the effects of drugs on the cardiovascular system, including the effects on blood pressure and heart rate. Finally, PTSP could be used to study the effects of drugs on the immune system, including the effects on inflammation and the immune response.
合成方法
PTSP can be synthesized through a variety of methods. One of the most common methods is the reaction of pyrrolidin-1-yl-thiophene-2-sulfonyl chloride with pyrimidin-4-amine. This reaction is carried out in a mixture of dichloromethane and triethylamine at room temperature. The reaction yields a white solid, which is then purified and recrystallized. Other synthesis methods include the reaction of pyrrolidin-1-yl-thiophene-2-sulfonyl chloride with 2-aminopyrimidine, the reaction of pyrrolidin-1-yl-thiophene-2-sulfonyl chloride with 2-amino-5-methylpyrimidine, and the reaction of pyrrolidin-1-yl-thiophene-2-sulfonyl chloride with 2-amino-5-chloropyrimidine.
属性
IUPAC Name |
2-pyrrolidin-1-yl-5-thiophen-2-ylsulfonylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S2/c13-11-9(20(17,18)10-4-3-7-19-10)8-14-12(15-11)16-5-1-2-6-16/h3-4,7-8H,1-2,5-6H2,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQQBKUIHWULEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3-methylphenyl)-5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-1,2,4-oxadiazole](/img/structure/B6515550.png)
![3-[3-methoxy-4-(propan-2-yloxy)phenyl]-5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-1,2,4-oxadiazole](/img/structure/B6515572.png)
![5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole](/img/structure/B6515575.png)
![3-[4-(benzyloxy)phenyl]-5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-1,2,4-oxadiazole](/img/structure/B6515585.png)
![3-(4-ethoxyphenyl)-5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-1,2,4-oxadiazole](/img/structure/B6515587.png)
![N-(5-chloro-2-methylphenyl)-2-{2-ethyl-6-[(4-fluorophenyl)methyl]-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6515592.png)
![ethyl 6-chloro-4-[(3-chloro-4-fluorophenyl)amino]quinoline-2-carboxylate](/img/structure/B6515595.png)
![3-(3,4-dimethoxyphenyl)-5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-1,2,4-oxadiazole](/img/structure/B6515598.png)
![ethyl 6-chloro-4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate](/img/structure/B6515609.png)
![ethyl 6-chloro-4-[(3-fluorophenyl)amino]quinoline-2-carboxylate](/img/structure/B6515610.png)
![ethyl 4-[(4-bromo-3-methylphenyl)amino]-6-chloroquinoline-2-carboxylate](/img/structure/B6515611.png)
![ethyl 6-chloro-4-[(4-ethoxyphenyl)amino]quinoline-2-carboxylate](/img/structure/B6515634.png)
![ethyl 6-chloro-4-[(3-methoxyphenyl)amino]quinoline-2-carboxylate](/img/structure/B6515638.png)
![ethyl 6-chloro-4-[(3,4-dimethylphenyl)amino]quinoline-2-carboxylate](/img/structure/B6515641.png)